8-Hydroxy-2-methylquinoline-7-carbaldehyde
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Description
8-Hydroxy-2-methylquinoline-7-carbaldehyde is a compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol. It is a derivative of 8-hydroxyquinoline, which is a bicyclic compound that consists of a pyridine ring fused to phenol . It can be prepared from 2-methylquinolin-8-ol via oxidation using selenium dioxide .
Synthesis Analysis
The synthesis of 8-Hydroxy-2-methylquinoline-7-carbaldehyde involves the use of a heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, which is prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) . The catalyst is characterized via elemental analysis, X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), thermogravimetric analysis (TG), and potentiometric titration analysis .Molecular Structure Analysis
The molecular structure of 8-Hydroxy-2-methylquinoline-7-carbaldehyde is characterized by the presence of a quinoline moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol . The analysis of mid-IR and Raman spectra of 8HQC shows the presence of seven tautomers .Chemical Reactions Analysis
The compound has been used in the ketalization of ketones with glycol or 1,2-propylene glycol . Various reaction parameters, such as the glycol to cyclohexanone molar ratio, catalyst dosage, reaction temperature, and time, were systematically examined .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Hydroxy-2-methylquinoline-7-carbaldehyde are characterized by its molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol. Further analysis of its properties would require more specific experimental data.Future Directions
The future directions for research on 8-Hydroxy-2-methylquinoline-7-carbaldehyde could involve further exploration of its biological activities and potential applications in medicine. For example, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Further studies could also explore the development of more efficient synthesis methods and the investigation of its physical and chemical properties.
properties
IUPAC Name |
8-hydroxy-2-methylquinoline-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(6-13)11(14)10(8)12-7/h2-6,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSWWFAYYLUHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579262 |
Source
|
Record name | 8-Hydroxy-2-methylquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-2-methylquinoline-7-carbaldehyde | |
CAS RN |
13796-76-4 |
Source
|
Record name | 8-Hydroxy-2-methylquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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